1H-1,2,3-Triazole-4-carbonitrile
Description
Significance of Triazole Scaffolds in Advanced Chemistry
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in the development of a wide array of functional molecules. nih.govcapes.gov.br This structural motif is integral to numerous natural products and synthetic compounds, demonstrating remarkable versatility. nih.govcapes.gov.br The significance of triazole scaffolds, including both 1,2,3- and 1,2,4-isomers, spans across medicinal chemistry, materials science, and agrochemicals. tandfonline.comnih.gov
In the realm of medicinal chemistry, the triazole ring is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. nih.govnih.gov This has led to its incorporation into a multitude of pharmaceuticals with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govtandfonline.comnih.gov The triazole core's unique electronic properties and capacity for hydrogen bonding contribute to its favorable pharmacokinetic profiles, such as good oral bioavailability and metabolic stability. nih.gov
The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazoles, making them readily accessible. nih.govchemicalbook.com This efficient and selective reaction has accelerated the discovery and optimization of new drug candidates and functional materials. tandfonline.comnih.gov
Structural Characteristics of the 1H-1,2,3-Triazole Core and its Carbonitrile Substitution
The parent compound, 1H-1,2,3-triazole, possesses the molecular formula C2H3N3. wikipedia.org The addition of a carbonitrile (-C≡N) group at the 4-position results in 1H-1,2,3-Triazole-4-carbonitrile, with the molecular formula C3H2N4. nih.gov This substitution significantly influences the molecule's electronic properties and reactivity.
Aromaticity and Electronic Structure
All triazole isomers are planar and aromatic, a key feature contributing to their stability. acs.orgreddit.com The aromaticity arises from the cyclic, planar arrangement of atoms with a continuous system of overlapping p-orbitals containing a Hückel number of π-electrons (4n+2). In the 1,2,3-triazole ring, all five atoms are sp2 hybridized. reddit.com The two carbon atoms each contribute one π-electron, and the three nitrogen atoms collectively contribute the remaining four π-electrons to the aromatic system. reddit.com The 1,2,3-triazole ring is a moderately dipolar, aromatic system capable of engaging in hydrogen bonding and π-π stacking interactions, which are crucial for its interactions with biological targets. nih.gov
The carbonitrile substituent is a strongly electron-withdrawing group. Its presence on the triazole ring further modulates the electronic distribution within the aromatic system, impacting its reactivity and potential as a ligand or pharmacophore.
Tautomerism and Isomerism of 1,2,3-Triazoles
Triazoles exist as two primary structural isomers: 1,2,3-triazole and 1,2,4-triazole (B32235), which differ in the placement of the nitrogen atoms within the ring. researchgate.netresearchgate.net Furthermore, 1,2,3-triazoles exhibit annular tautomerism, a form of isomerism where a proton can occupy different positions on the nitrogen atoms of the heterocyclic ring. researchgate.netnih.gov
For 1,2,3-triazole, the two principal tautomers are the 1H- and 2H- forms. nih.gov In aqueous solution, the 2H-tautomer of 1,2,3-triazole is generally favored. rsc.orgscite.ai The specific tautomeric form present can be influenced by the solvent and the nature of substituents on the ring. nih.govrsc.org The equilibrium between these tautomers is a critical consideration in understanding the molecule's reactivity and its interactions in different chemical environments.
Overview of Research Trajectories for this compound
Research involving this compound is expanding, driven by its potential as a building block in the synthesis of more complex molecules. The presence of the reactive carbonitrile group allows for a variety of chemical transformations, making it a versatile intermediate.
Current research efforts are largely focused on its application in the synthesis of novel heterocyclic compounds with potential biological activities. For instance, it serves as a precursor in the creation of substituted triazoles and other fused heterocyclic systems. nih.govnih.gov The development of efficient synthetic methodologies for a range of 1,2,3-triazole derivatives remains an active area of investigation, with techniques like multicomponent reactions and cycloadditions being prominent. nih.govtandfonline.comitmedicalteam.pl The exploration of its coordination chemistry and the properties of its metal complexes also represent a promising avenue for future research.
Below is a table summarizing some key properties of this compound:
| Property | Value |
| Molecular Formula | C3H2N4 |
| Molecular Weight | 94.08 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 18755-49-2 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2H-triazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4/c4-1-3-2-5-7-6-3/h2H,(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQSQWZYJWNHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20412929 | |
| Record name | 4-Cyano-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20412929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412311-35-4, 18755-49-2 | |
| Record name | 4-Cyano-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20412929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,3-triazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1h 1,2,3 Triazole 4 Carbonitrile and Its Functionalized Derivatives
Classical Approaches for 1,2,3-Triazole Ring Formation
Traditional methods for constructing the 1,2,3-triazole ring often involve cyclization and rearrangement reactions of appropriately functionalized acyclic precursors. These methods, while foundational, can sometimes be limited by harsh reaction conditions or a lack of regioselectivity.
Dimroth Rearrangement and Cyclocondensation Reactions
The Dimroth rearrangement is a well-established method for the isomerization of certain heterocyclic compounds, including 1,2,3-triazoles. nih.govwikipedia.org This rearrangement typically involves the opening of the triazole ring followed by rotation and re-closure, leading to a translocation of endocyclic and exocyclic nitrogen atoms. nih.govwikipedia.org The reaction is often catalyzed by acid or base and can be accelerated by heat. nih.gov
In the context of synthesizing precursors for 1H-1,2,3-triazole-4-carbonitrile, the Dimroth rearrangement can be particularly relevant when dealing with 5-amino-1,2,3-triazoles. For instance, a common route to 5-amino-1,2,3-triazoles involves the cyclocondensation of an azide (B81097) with a compound containing an active methylene (B1212753) group, such as an acetonitrile (B52724) derivative. researchgate.net The resulting 5-amino-1,2,3-triazole can, under certain conditions, undergo a Dimroth rearrangement. rsc.orgbeilstein-journals.org This is especially true when electron-withdrawing groups are present on the triazole ring, which can influence the stability of the open-chain diazo intermediate. rsc.org
Cyclocondensation reactions represent a broader class of classical methods for forming the 1,2,3-triazole ring. A pertinent example is the reaction of β-keto esters or acetylacetone (B45752) with alkyl azides in a potassium carbonate/DMSO system, which provides a convenient route to substituted 1,2,3-triazoles. researchgate.net Similarly, the reaction of (het)aryl azides with malonodinitrile dimer can lead to polyfunctionalized nih.govresearchgate.netbit.edu.cntriazolo[4,5-b]pyridines through a cascade reaction involving an initial triazole formation. researchgate.net
Reactions Involving Diazo Compounds and Diazo Transfer
The use of diazo compounds and diazo transfer reactions is another classical strategy for the synthesis of 1,2,3-triazoles. The Regitz diazo transfer reaction, for example, is a powerful tool for converting active methylene compounds into diazo compounds, which can then undergo cycloaddition reactions. researchgate.net
A direct approach involves the [3+2] cycloaddition of a diazo compound with a nitrile. However, a more common and versatile method is the reaction of a diazo compound with an enamine or enolate. For instance, a copper-catalyzed [3+2] cycloaddition of secondary amines and diazo compounds has been developed for the synthesis of N1-substituted-1,2,3-triazoles, using oxygen as a green oxidant. nih.govfrontiersin.org This method is valued for its use of readily available starting materials, mild conditions, and good functional group compatibility. nih.govfrontiersin.org
Furthermore, a three-component reaction involving aldehydes, amines, and a diazo precursor like the Bestmann-Ohira reagent offers a metal-free pathway to 1,4,5-trisubstituted-1,2,3-triazoles. nih.govfrontiersin.org This approach highlights the versatility of diazo chemistry in constructing complex triazole scaffolds.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in this compound Synthesis
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become the cornerstone of modern 1,2,3-triazole synthesis. jetir.orgwikipedia.org This "click" reaction is characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity, making it a preferred method for preparing 1,4-disubstituted 1,2,3-triazoles. nih.govjetir.org
Regioselectivity Considerations in CuAAC
A key advantage of the CuAAC reaction over the thermal Huisgen 1,3-dipolar cycloaddition is its strict regioselectivity. The thermal reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, whereas the copper-catalyzed process almost exclusively produces the 1,4-disubstituted product. nih.govwikipedia.org This high degree of control is a result of the copper-mediated reaction mechanism, which proceeds through a copper acetylide intermediate. nih.gov
The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via CuAAC is more challenging due to the lower reactivity of internal alkynes and the potential for uncontrolled regioselectivity. researchgate.net However, strategies have been developed to overcome this, such as the use of iodoalkynes, which allows for the regioselective synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles that can be further functionalized. nih.gov
For the synthesis of this compound, the starting alkyne would be cyanoacetylene (B89716) or a protected equivalent. The CuAAC reaction with an appropriate azide would then yield the desired 4-carbonitrile-1,2,3-triazole.
Catalyst Systems and Reaction Conditions in CuAAC
A wide array of copper catalyst systems and reaction conditions have been developed for the CuAAC reaction. The most common approach involves the in situ generation of the active Cu(I) species from a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. acs.orgbeilstein-journals.org Alternatively, stable Cu(I) salts like copper(I) iodide or bromide can be used directly. nih.gov
The choice of ligand can also play a crucial role in stabilizing the Cu(I) catalyst and influencing the reaction rate and efficiency. N-heterocyclic ligands, such as those based on pyridine (B92270) or triazoles themselves, have been widely employed to protect the copper from oxidation and disproportionation. acs.org
The reaction is typically carried out in a variety of solvents, including aqueous systems, which enhances its applicability in biological and green chemistry contexts. nih.govacs.org Microwave irradiation has also been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times. nih.gov
| Catalyst System | Reducing Agent (if any) | Solvent | Temperature | Typical Reaction Time | Key Advantages | Citation |
|---|---|---|---|---|---|---|
| CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | Hours | Readily available, works well in aqueous media. | nih.gov |
| CuI | None | Various organic solvents (e.g., THF, CH₂Cl₂) | Room Temperature | Hours | Direct use of Cu(I), good for non-aqueous systems. | mdpi.com |
| Copper Nanoparticles | None | Water, Ethanol | Room Temperature to 80°C | Minutes to Hours | Heterogeneous, easily recoverable and reusable. | frontiersin.org |
| Cu/C (Copper on Charcoal) | None | DCM, DMSO | 110°C (Flow) | Minutes (Flow) | Robust heterogeneous catalyst for continuous flow synthesis. | researchgate.net |
Green Chemistry Approaches to CuAAC
The principles of green chemistry have been increasingly applied to the CuAAC reaction to develop more sustainable synthetic protocols. nih.gov This includes the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.
Water is an excellent solvent for many CuAAC reactions, often leading to enhanced reaction rates. acs.org The use of other green solvents like glycerol (B35011) and deep eutectic solvents has also been explored. researchgate.net Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
The development of heterogeneous copper catalysts, such as copper nanoparticles supported on various materials, is a key area of green chemistry research. researchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and catalyst consumption. Bio-based reducing agents, like glucose, have also been employed for the in situ generation of Cu(I) from Cu(II) salts, offering a greener alternative to traditional reducing agents. mdpi.com
| Green Approach | Example System/Condition | Key Benefits | Citation |
|---|---|---|---|
| Aqueous Media | CuSO₄/Sodium Ascorbate in water | Environmentally friendly solvent, often accelerates reaction. | acs.org |
| Microwave Irradiation | CuI in DMF under microwave | Reduced reaction times, lower energy consumption. | nih.gov |
| Heterogeneous Catalysis | Fe₃O₄/MCM-41/kryptofix-21/Cu in ethylene (B1197577) glycol/water | Catalyst is easily separable and recyclable. | researchgate.net |
| Bio-based Reagents | Glucose as a reducing agent for Cu(II) | Use of a renewable and non-toxic reducing agent. | mdpi.com |
| Ultrasound Irradiation | Cu(I) complex in water under ultrasonic conditions | Energy efficient, can enhance reaction rates. | acs.org |
Alternative 1,3-Dipolar Cycloaddition Routes
Beyond the well-known copper- and ruthenium-catalyzed azide-alkyne cycloadditions, alternative methods provide access to the 1,2,3-triazole core, often with different regioselectivity and functional group tolerance. These routes include base-mediated and catalyst-free systems.
Base-Mediated Cycloadditions (e.g., Azides with Malononitrile)
Base-mediated cycloadditions represent a significant strategy for the synthesis of 1,2,3-triazoles. These reactions typically involve the reaction of an azide with an active methylene compound, such as a derivative of malononitrile (B47326). In one metal-free approach, various alkylidene malononitriles react with aromatic azides in the presence of a base to achieve a regioselective, one-pot synthesis of 1,4-disubstituted-1,2,3-triazoles researchgate.net.
Another relevant transformation involves the reaction of diazonium intermediates with malononitrile. For instance, a diazonium species generated from an amino-triazole precursor reacts with sodium malononitrile in a one-pot synthesis to yield a bicyclic triazolo-triazine compound rsc.org. The reaction sequence is initiated by the addition of the malononitrile anion to the diazonium intermediate, which then undergoes rapid cyclization rsc.org. This highlights the utility of malononitrile as a nucleophilic partner in building complex heterocyclic systems derived from a triazole core.
Metal-Free and Organocatalytic Systems
The development of metal-free and organocatalytic systems for 1,2,3-triazole synthesis is driven by the need to avoid potential metal contamination in products, particularly for biological applications researchgate.net. These methods offer advantages in terms of cost, environmental impact, and sometimes, unique regioselectivity nih.govacs.org.
Organocatalytic routes have gained significant attention due to their high regioselectivity, broad substrate scope, and high yields nih.gov. A notable example is the use of proline as an organocatalyst for the reaction between unactivated ketones and arylazides, which proceeds with high regio- and chemoselectivity lookchem.com. This approach provides a complementary method to traditional metal-catalyzed reactions lookchem.com. Furthermore, multicomponent reactions under metal-free conditions, for example reacting primary amines, 1,3-dicarbonyls, and tosyl azide in the presence of acetic acid, can provide access to fully substituted 1,2,3-triazoles in moderate to excellent yields researchgate.net. The reaction of enaminones with organic azides is another effective metal-free strategy for producing highly functionalized 1,2,3-triazoles frontiersin.org. These catalyst systems represent a versatile platform for constructing the triazole ring from readily available starting materials nih.govnih.gov.
Synthesis of Specific this compound Substructures
Targeted synthetic methods have been developed to produce 1H-1,2,3-triazole-4-carbonitriles bearing specific functional groups, which are valuable as building blocks in medicinal chemistry and materials science.
Preparation of Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles
A series of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles has been synthesized in high yields through the reaction of azidophenyl phenylselenides with various α-keto nitriles. This transformation is efficiently conducted using a catalytic amount of diethylamine (B46881) (Et₂NH) in dimethyl sulfoxide (B87167) (DMSO) as the solvent nih.gov. The resulting triazolyl carbonitriles can be further transformed into more complex bifunctional hybrids containing both triazole and tetrazole systems via a subsequent cycloaddition with sodium azide nih.gov.
Table 1: Synthesis of Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles
| Entry | Azide Reactant | α-Keto Nitrile Reactant | Product | Yield |
|---|---|---|---|---|
| 1 | 1-azido-2-(phenylselanyl)benzene | Benzoylacetonitrile | 5-phenyl-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile | High |
| 2 | Varies | Varies | Other substituted derivatives | High |
Data sourced from a study on the synthesis and properties of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles. nih.gov
Routes to 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles
An efficient synthetic route has been established for obtaining 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles. These compounds are prepared in high yields from readily available 1H-1,2,3-triazole-4-carboxylic acid precursors through various synthetic protocols wikipedia.org. These carbonitrile derivatives serve as valuable precursors for creating broad combinatorial libraries, such as for the synthesis of 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, which are of interest in anticancer drug discovery wikipedia.org. An eco-friendly, metal-free alternative involves the 1,3-dipolar cycloaddition of alkanone enolates with aryl azides in deep eutectic solvents to regioselectively produce densely functionalized 1,2,3-triazoles, including related 1-aryl-5-methyl substituted structures.
Synthesis of Amino-Substituted 1H-1,2,3-Triazole-4-carbonitriles
The synthesis of amino-substituted 1,2,3-triazoles is of significant interest, though it can be complicated by the Dimroth rearrangement, an isomerization where endocyclic and exocyclic nitrogen atoms exchange positions wikipedia.orgbenthamscience.com. This rearrangement is common for 1,2,3-triazoles bearing an amino group at the C5 position wikipedia.org.
A viable strategy to access the closely related 5-amino-1,2,3-triazole-4-carboxylate scaffold, an analogue of the target carbonitrile, involves a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides acs.orgconsensus.app. This method yields a protected version of the triazole amino acid with complete regiocontrol when using aryl or alkyl azides with N-Boc-aminopropiolates, effectively bypassing the Dimroth rearrangement acs.org. The synthesis of nitrogen-rich energetic materials has also utilized 4-amino-5-nitro-1,2,3-triazole as a precursor, demonstrating the stability and utility of amino-triazoles substituted with electron-withdrawing groups rsc.org. While direct synthesis of 5-amino-1H-1,2,3-triazole-4-carbonitrile is less commonly reported, these related methods provide a strategic blueprint for its potential preparation.
Advanced Synthetic Strategies
The synthesis of this compound and its functionalized derivatives has been significantly enhanced by the adoption of advanced energy sources and process technologies. These modern strategies, including microwave irradiation, ultrasound assistance, and continuous flow protocols, offer substantial improvements over classical synthetic methods, primarily by increasing reaction rates, improving yields, and promoting greener chemical processes.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave energy, this method facilitates rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. scielo.org.zaias.ac.in In the context of 1,2,3-triazole synthesis, microwave irradiation has been successfully applied to the copper(I)-catalyzed 1,3-dipolar cycloaddition of alkynes and organic azides, a cornerstone reaction often referred to as "click chemistry". ias.ac.inresearchgate.net
Research has consistently demonstrated that microwave-assisted synthesis provides superior outcomes for producing 1,2,3-triazole derivatives. For instance, the synthesis of various 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanone O-((1-aryl-1H-1,2,3-triazol-4-yl)methyl) oxime derivatives showed significantly higher yields in shorter time frames when conducted under microwave irradiation compared to conventional heating. researchgate.net A study on N-substituted 1,2,3-triazolylmethyl indole (B1671886) derivatives also found that the microwave irradiation method gave better yields (72–96%) in a shorter reaction time compared to the conventional method (64–94%). nih.gov The efficiency of this method is often attributed to the direct interaction of microwave energy with the polar molecules in the reaction, leading to a rapid increase in temperature and reaction rate.
The general procedure often involves placing the reactants, a suitable catalyst such as copper(I) iodide (CuI), and a solvent system (e.g., DMF:H₂O) in a sealed vessel, which is then exposed to microwave irradiation at a specific power for a short duration. ias.ac.in The progress is monitored, and upon completion, the product is isolated and purified. ias.ac.in This approach not only accelerates the synthesis but also aligns with the principles of green chemistry by reducing energy consumption. scielo.org.za
| Derivative Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| N-substituted 1,2,3-triazolylmethyl indole derivatives | Conventional | Not Specified | 64-94 | nih.gov |
| Microwave | Not Specified | 72-96 | nih.gov | |
| 1,2,3-Triazole derivatives via click reaction | Conventional | 8 hours | Not Specified | ias.ac.in |
| Microwave | 12 minutes | Higher than Conventional | ias.ac.in | |
| 1,2,4-Triazol-3-one derivatives | Conventional | Longer | Lower | scielo.org.za |
| Microwave | Shorter | Better | scielo.org.za |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, a branch of sonochemistry, utilizes the energy of acoustic cavitation to induce, accelerate, and modify chemical reactions. This technique is recognized as an efficient and environmentally friendly method for synthesizing a wide range of heterocyclic compounds, including 1,2,3-triazoles. nih.govnih.gov The application of ultrasound radiation (typically 20-100 kHz) can lead to remarkable reductions in reaction times and significant improvements in yields. nih.gov
The synthesis of 1,4-disubstituted 1,2,3-triazoles tethered to other bioactive nuclei, such as benzothiazole, has been effectively achieved using ultrasound. nih.gov In these procedures, the CuAAC cycloaddition reaction is carried out under ultrasonic conditions, often resulting in better yields compared to classical methods. nih.gov The mechanism involves the formation, growth, and implosive collapse of microbubbles in the reaction liquid, which generates localized hot spots with transient high temperatures and pressures, thereby accelerating the reaction rate.
For example, the synthesis of 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives was achieved with yields of 65-80% in just 39-80 minutes using ultrasound, whereas conventional methods required 10-36 hours for moderate yields. nih.gov Similarly, a one-pot, four-component synthesis of 1,2,4-triazole derivatives under ultrasonic irradiation was completed in 10-25 minutes with yields of 70-96%. researchgate.net These findings underscore the efficiency of sonochemistry as a green chemistry tool that minimizes energy consumption and reaction time. nih.govnih.gov
| Derivative Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole coupled acetamide derivatives | Conventional | 10-36 hours | Moderate | nih.gov |
| Ultrasound | 39-80 minutes | 65-80 | nih.gov | |
| 1,4-Disubstituted 1,2,3-triazoles with benzothiazole | Classical | Not Specified | Lower | nih.gov |
| Ultrasound | Not Specified | Better | nih.gov | |
| 4,5-Diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazole derivatives | Conventional | Time-costly | Low | researchgate.net |
| Ultrasound | 10-25 minutes | 70-96 | researchgate.net |
Continuous Flow Synthesis Protocols
Continuous flow synthesis represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and efficiency for chemical manufacturing. In a flow system, reagents are continuously pumped through a reactor where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. This methodology is particularly advantageous for the synthesis of 1,2,3-triazoles, a reaction that often involves potentially unstable azide intermediates. beilstein-journals.org
A robust protocol for synthesizing 1-mono and 1,4-disubstituted 1H-1,2,3-triazoles has been established using a continuous flow system with copper-on-charcoal as a heterogeneous catalyst. nih.gov This setup avoids the need for an added base and allows for high yields and good functional group tolerance. nih.gov In one example, the reaction between phenyl azide and phenylacetylene (B144264) in a flow reactor at 110 °C yielded the desired 1,4-diphenyl-1H-1,2,3-triazole with 96.2% isolated yield over a 24-hour period without any drop in conversion. nih.gov
Another advanced flow protocol involves a multi-step synthesis of 1,4-disubstituted 1,2,3-triazoles starting from α,β-unsaturated carbonyls. rsc.org This process uses a sequential combination of two flow reactors: one packed with an organocatalytic system and a second copper tube apparatus for the CuAAC reaction. rsc.org The use of an aqueous acetonitrile azeotrope as the solvent enhances the sustainability of the protocol. rsc.org Flow chemistry not only facilitates gram-scale production but also improves the safety of handling azides by generating them in situ and immediately consuming them. beilstein-journals.org
| Product | Catalyst/Reactor | Reaction Conditions | Productivity/Yield | Reference |
|---|---|---|---|---|
| 1,4-Diphenyl-1H-1,2,3-triazole | Copper-on-charcoal packed column | 110 °C, 0.75 mL/min flow rate | 96.2% isolated yield (17.3 mmol over 4h) | nih.gov |
| 1,4-Disubstituted β-keto 1,2,3-triazoles | POLITAG-F organocatalyst reactor followed by a copper tube reactor | Aqueous acetonitrile azeotrope solvent | High yields with low E-factor values | rsc.org |
| 1,2,3-Triazole-substituted β-aminocyclohexanecarboxylates | Copper powder in a flow reactor | Initially high temp/pressure, later room temp with additives | Gram-scale production achieved | beilstein-journals.org |
Chemical Reactivity and Derivatization Pathways of 1h 1,2,3 Triazole 4 Carbonitrile
Transformations at the Nitrile Group
The nitrile functional group in 1H-1,2,3-triazole-4-carbonitrile is a key site for chemical modification, allowing for its conversion into other valuable nitrogen-containing moieties.
Reduction to Amine Groups
The reduction of nitriles to primary amines is a fundamental transformation in organic chemistry. studymind.co.uk This can be achieved through various methods, including catalytic hydrogenation with metal catalysts like nickel or platinum under high pressure and temperature, or by using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether, followed by the addition of dilute acid. studymind.co.uk Another approach involves the use of sodium metal in ethanol. studymind.co.uk More recent methods have employed ammonia (B1221849) borane (B79455) under thermal conditions, offering an environmentally benign route with the generation of hydrogen and ammonia as byproducts. organic-chemistry.org Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has also been shown to effectively reduce a wide range of nitriles to their corresponding primary amines in excellent yields. organic-chemistry.org These reduction methods provide a direct pathway to (1H-1,2,3-triazol-4-yl)methanamine, a valuable intermediate for further functionalization.
Conversion to Other Nitrogen-Containing Heterocycles (e.g., Tetrazoles)
The nitrile group of this compound can undergo cycloaddition reactions to form other heterocyclic systems, most notably tetrazoles. The reaction of nitriles with azides, typically sodium azide (B81097), is a common method for synthesizing 5-substituted-1H-tetrazoles. organic-chemistry.orgyoutube.com This transformation is often catalyzed by Lewis or Brønsted acids. youtube.com Zinc salts have been shown to effectively catalyze this reaction in water, accommodating a broad range of nitrile substrates. organic-chemistry.org The mechanism is generally considered a stepwise cycloaddition where the activated nitrile is attacked by the azide anion. youtube.com The formation of the aromatic tetrazole ring is a significant driving force for this reaction. youtube.com
Furthermore, the synthesis of 1,2,3-triazole-tetrazole conjugates has been reported, highlighting the utility of this conversion in creating complex heterocyclic systems. researchgate.net These hybrid molecules are of interest for their potential biological activities. researchgate.netnih.gov The synthesis can involve the reaction of a triazole derivative containing a nitrile with sodium azide and a suitable catalyst, such as zinc bromide. nih.gov
Functionalization of the Triazole Ring System
The triazole ring itself provides opportunities for further derivatization through substitution at its nitrogen and carbon atoms, as well as through modern cross-coupling methodologies.
Substitutions at the Nitrogen and Carbon Positions
Alkylation of the 1H-1,2,3-triazole ring typically results in a mixture of N1 and N2-alkylated isomers. nih.govjst.go.jp However, regioselective N-alkylation can be achieved. For instance, N2-selective alkylation of NH-1,2,3-triazoles has been accomplished using vinyl ethers in the presence of a gold catalyst. nih.gov This method is proposed to proceed through a hydrogen bonding interaction between the vinyl ether, activated by the gold catalyst, and the NH-1,2,3-triazole, leading to selective N2-alkylation. nih.gov Conversely, N1-alkylation can be favored by first preparing 2-trimethylsilyl-2H-1,2,3-triazole, which upon reaction with primary alkyl halides in the presence of tetrabutylammonium (B224687) fluoride (B91410), yields 1-alkyl-1H-1,2,3-triazoles as the sole product. jst.go.jp
Functionalization at the carbon positions of the triazole ring can be achieved through C-H activation strategies. rsc.org Palladium and copper catalysts have been employed for the direct C-H amination and arylation of 1,2,3-triazole derivatives. rsc.org For example, palladium-catalyzed C-H functionalization of 2-substituted 1,2,3-triazole N-oxides allows for the regioselective introduction of alkenyl and aryl groups at the C5 position. rsc.org
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been successfully applied to 1,2,3-triazole derivatives. nih.govrsc.orgresearchgate.neteurekaselect.com This reaction typically involves the coupling of a halo-substituted triazole with a boronic acid in the presence of a palladium catalyst and a base. nih.govrsc.org The reaction can be performed in aqueous media, aligning with the principles of green chemistry. nih.govresearchgate.neteurekaselect.com Microwave-assisted Suzuki-Miyaura reactions have also been developed, offering rapid and efficient synthesis of substituted 1H-1,2,3-triazoles. researchgate.neteurekaselect.com This methodology has been used to synthesize a variety of 1,4,5-trisubstituted-1,2,3-triazoles from the corresponding 4- and 5-halo-1,2,3-triazoles. rsc.org The choice of catalyst, such as an expanded-ring N-heterocyclic carbene palladium complex, can be crucial for achieving high yields. rsc.org
The following table provides examples of conditions used for Suzuki-Miyaura cross-coupling reactions of triazole derivatives.
| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | K₂CO₃ | THF:H₂O (3:1) | 80-85 | 10-12 | 82-91 | nih.gov |
| Expanded-ring NHC-Pd complex | - | Water | - | - | - | rsc.org |
| - | - | Water with TBAB (microwave) | - | - | High | researchgate.neteurekaselect.com |
Construction of Multi-Heterocyclic Systems and Hybrid Architectures
This compound and its derivatives are valuable precursors for the synthesis of more complex multi-heterocyclic systems. The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for linking a 1,2,3-triazole moiety to other heterocyclic scaffolds. nih.govnih.govurfu.ru This reaction is known for its high efficiency and regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. nih.gov
For instance, 1,2,3-triazole-containing hybrids have been synthesized by combining the triazole core with other heterocycles like isoquinolines, coumarins, and benzothiazoles. nih.govurfu.runih.gov These hybrid structures are often investigated for their potential applications in medicinal chemistry. nih.govfrontiersin.org The synthesis of these complex molecules can involve a multi-step sequence, starting with the formation of the triazole ring via a click reaction, followed by further modifications or cyclizations to build the final polyheterocyclic system. nih.gov Palladium-catalyzed C-H activation and annulation strategies have also been employed to construct fused polyheterocyclic systems containing a 1,2,3-triazole unit. nih.gov The versatility of the triazole scaffold allows for its incorporation into a wide range of molecular architectures, leading to novel compounds with diverse properties.
Synthesis of Triazole-Pyrimidine Hybrids
The construction of hybrid molecules incorporating both triazole and pyrimidine (B1678525) rings is a significant area of synthetic chemistry. One of the most common strategies for forming a pyrimidine ring is the cyclocondensation of a compound containing an amidine functionality with a 1,3-dicarbonyl compound or its equivalent. While this compound does not possess a native amidine group, it can be readily converted into a suitable precursor.
A prevalent synthetic approach involves the reaction of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds to yield 1,2,4-triazolo[1,5-a]pyrimidines. nih.gov This strategy can be applied to derivatives of this compound. Another established method is the Dimroth rearrangement, where a 1,2,4-triazolo[4,3-a]pyrimidine, formed from a hydrazinylpyrimidine, rearranges under acidic or thermal conditions to the more stable 1,2,4-triazolo[1,5-a]pyrimidine isomer. nih.gov
A more direct, one-pot, three-component synthesis has also been developed for tandfonline.comtandfonline.comnih.govtriazolo[4,3-a]pyrimidine derivatives. This reaction combines 5-amino-1H-1,2,4-triazoles, various aromatic aldehydes, and ethyl acetoacetate. nih.gov The reaction proceeds via a Biginelli-type condensation, offering an efficient route to these fused heterocyclic systems.
Table 1: Synthesis Strategies for Triazole-Pyrimidine Hybrids
| Starting Materials | Key Reagents/Conditions | Product Type | Reference |
| 3-Amino-1,2,4-triazole, 1,3-Dicarbonyl compound | Cyclocondensation | 1,2,4-Triazolo[1,5-a]pyrimidine | nih.gov |
| Hydrazinylpyrimidine, Carbonyl compound | Cyclization, then Dimroth Rearrangement (acidic conditions) | 1,2,4-Triazolo[1,5-a]pyrimidine | nih.gov |
| 5-Amino-1-phenyl-1H-1,2,4-triazole, Aromatic aldehyde, Ethyl acetoacetate | APTS catalyst, Ethanol, Reflux | tandfonline.comtandfonline.comnih.govTriazolo[4,3-a]pyrimidine | nih.gov |
Formation of Triazole-Tetrazole Bifunctional Compounds
The conversion of a nitrile group into a tetrazole ring is a well-established transformation that provides a direct pathway to link these two important heterocycles. The most common method for this conversion is the [3+2] cycloaddition reaction between the nitrile and an azide source, typically sodium azide (NaN₃). bu.edu.egnih.gov
This reaction transforms the cyano group of this compound into a 5-substituted-1H-tetrazole ring, resulting in a bifunctional compound where the two heterocyclic moieties are directly connected. The process is often facilitated by a catalyst to improve reaction rates and yields. Various catalysts have been successfully employed, including zinc salts (e.g., ZnCl₂, ZnBr₂), which activate the nitrile group towards nucleophilic attack by the azide ion. bu.edu.eg Other effective catalysts include iodine and solid-supported acids like silica-supported sodium hydrogen sulfate. bu.edu.eg More recently, novel catalytic systems such as a nonmetallic SO3H-carbon catalyst derived from glycerol (B35011) have been developed, promoting the reaction in an environmentally benign manner. mdpi.com
The reaction conditions typically involve heating the nitrile and sodium azide with the catalyst in a polar aprotic solvent such as N,N-dimethylformamide (DMF). mdpi.com The use of microwave irradiation has also been shown to accelerate the conversion of nitriles into tetrazoles efficiently. bu.edu.eg
Table 2: Conditions for Tetrazole Formation from Nitriles
| Catalyst | Solvent | Conditions | Key Features | Reference |
| Zinc Salts (e.g., ZnBr₂) | Water | N/A | Broad scope for aromatic and alkyl nitriles | bu.edu.eg |
| Iodine or Silica-supported NaHSO₄ | N/A | N/A | Advantageous synthesis of 5-substituted 1H-tetrazoles | bu.edu.eg |
| SO3H-carbon | DMF | 100 °C, 6 h | Green, recyclable catalyst; good to excellent yields | mdpi.com |
| None (Microwave) | DMF | Microwave heating | Accelerated conversion of inactive nitriles | bu.edu.eg |
Integration with Other Heterocycles (e.g., Thienopyrimidines, Oxadiazoles)
The nitrile functionality of this compound is a key starting point for building more complex heterocyclic systems, such as thienopyrimidines and oxadiazoles.
Thienopyrimidines:
A direct and efficient method for constructing 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines utilizes substituted 1H-1,2,3-triazole-4-carbonitriles as building blocks. tandfonline.comtandfonline.com In a key step, a 5-methyl-1-aryl-1H-1,2,3-triazole-4-carbonitrile is reacted with an ethyl 2-amino-thiophene-3-carboxylate. The reaction is conducted under acidic conditions, using a hydrogen chloride solution in dioxane, and heating the mixture under reflux. This acid-catalyzed condensation and subsequent cyclization yield the desired 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-thieno[2,3-d]pyrimidin-4(3H)-one. tandfonline.com This approach provides a powerful tool for creating extensive combinatorial libraries of these fused heterocyclic compounds. tandfonline.com
Oxadiazoles:
The synthesis of 1,2,4-oxadiazoles linked to a triazole core typically proceeds through a multi-step sequence starting from the nitrile. nih.govnih.gov The standard pathway involves two main steps:
Amidoxime (B1450833) Formation: The nitrile group of this compound is first converted into a 1H-1,2,3-triazole-4-carboxamidoxime. This is achieved by reacting the nitrile with hydroxylamine (B1172632) hydrochloride, often in an alkaline aqueous-alcoholic solution. nih.gov
Cyclization: The resulting amidoxime is then reacted with a carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl). nih.gov The intermediate O-acyl amidoxime undergoes subsequent dehydrative cyclization, often promoted by heating, to form the stable 1,2,4-oxadiazole (B8745197) ring. nih.gov This creates a hybrid molecule where the C5 position of the oxadiazole is attached to the C4 position of the original triazole.
This two-step process is a versatile method for producing a wide array of 3,5-disubstituted 1,2,4-oxadiazoles connected to the triazole scaffold. nih.gov
Table 3: Synthetic Pathways to Triazole-Heterocycle Hybrids
| Target Hybrid | Starting Triazole Derivative | Key Reagents | Reaction Type | Reference |
| Thienopyrimidine | 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carbonitrile | Ethyl 2-amino-thiophene-3-carboxylate, HCl in dioxane | Acid-catalyzed condensation/cyclization | tandfonline.com |
| 1,2,4-Oxadiazole | This compound | 1. Hydroxylamine HCl; 2. Carboxylic acid/acyl chloride, EDC·HCl | Amidoxime formation followed by cyclodehydration | nih.govnih.gov |
Advanced Spectroscopic Characterization Methodologies in 1h 1,2,3 Triazole 4 Carbonitrile Research
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."
The FT-IR spectrum of 1H-1,2,3-Triazole-4-carbonitrile is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
The most distinct band is the nitrile (C≡N) stretching vibration, which appears as a sharp, strong absorption in the range of 2260–2200 cm⁻¹. The triazole ring itself gives rise to several characteristic bands:
N-H Stretch: A broad band in the region of 3500–3100 cm⁻¹ due to the stretching of the N-H bond. researchgate.net
C-H Stretch: A sharp absorption typically found just above 3000 cm⁻¹ (e.g., ~3100-3150 cm⁻¹) corresponding to the aromatic C-H stretch of the C5-H bond. researchgate.net
Ring Vibrations: Multiple bands in the 1600–1000 cm⁻¹ "fingerprint" region are due to complex vibrations of the triazole ring, including C=N and N=N stretching modes. researchgate.netacs.org For example, N=N stretching vibrations have been observed in the 1595-1540 cm⁻¹ range, while other ring deformations and stretching bands appear between approximately 1523 cm⁻¹ and 1174 cm⁻¹. researchgate.netresearchgate.net
The collective pattern of these absorptions provides strong evidence for the molecular structure of this compound. nih.gov
Interactive Data Table: Characteristic FT-IR Absorption Frequencies
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H (Triazole) | Stretch | 3500 - 3100 | Medium-Strong, Broad |
| C-H (Triazole) | Stretch | 3150 - 3100 | Medium, Sharp |
| C≡N (Nitrile) | Stretch | 2260 - 2200 | Strong, Sharp |
| N=N (Triazole Ring) | Stretch | 1595 - 1540 | Medium |
| C=N, C-N (Triazole Ring) | Ring Stretch/Deformation | 1525 - 1000 | Medium-Strong, Multiple Bands |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a unique "fingerprint" for a given compound. mdpi.com This vibrational fingerprint is highly specific to the molecular structure, including the arrangement of atoms and the types of chemical bonds present. For 1,2,3-triazole derivatives, Raman spectra exhibit characteristic bands corresponding to the vibrations of the triazole ring. For instance, a band observed around 1531 cm⁻¹ in a triazole derivative has been assigned to a triazole ring deformation. researchgate.net
In the analysis of this compound, Raman spectroscopy would be expected to reveal key vibrational modes. These include the stretching of the C≡N (nitrile) group, typically found in the 2200-2300 cm⁻¹ region, as well as various stretching and deformation modes of the triazole ring itself (C-H, N-N, C-N, N=N). The precise positions and intensities of these bands provide a definitive signature for the molecule, allowing for its unambiguous identification and the study of its structural integrity in various environments.
Table 1: Representative Vibrational Modes for Triazole Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Triazole Ring Deformation | ~1522-1531 | researchgate.net |
| Amide I | ~1650 | mdpi.com |
| CH₂ Bending | ~1450-1500 | mdpi.com |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is instrumental in probing the electronic transitions within a molecule. The parent compound, 1H-1,2,3-triazole, exhibits a characteristic strong absorption band in the gas phase with a maximum at approximately 206 nm. nih.govrsc.org This absorption is attributed to a π–π* electronic transition, which is typical for aromatic and heterocyclic compounds. nih.gov
For this compound, the presence of the carbonitrile group conjugated with the triazole ring is expected to influence the electronic structure and thus the absorption spectrum. The spectrum would still be dominated by π–π* transitions, but the position of the absorption maximum (λ_max) and the molar extinction coefficient (ε) may be shifted compared to the unsubstituted triazole. The solvent environment can also play a significant role in the position of these absorption bands. Studies on related 2-aryl-1,2,3-triazole carboxylic acids have shown that the photophysical properties are noticeably dependent on the environment, including solvent polarity. mdpi.com
Table 2: UV Absorption Data for 1H-1,2,3-Triazole
| Wavelength Maximum (λ_max) | Molar Absorptivity (ε) or Cross Section (σ) | Transition | Reference |
|---|---|---|---|
| 206 nm | σ = 2.04 × 10⁻¹⁸ cm²/molecule | π–π* | nih.govrsc.org |
Fluorescence Emission Spectroscopy and Photophysical Analysis
While many simple azoles are not strongly fluorescent, the 1,2,3-triazole nucleus is a key component in many highly fluorescent molecules, particularly when substituted with aryl groups. nih.gov These derivatives are often efficient fluorophores that emit in the blue region of the spectrum, with emission maxima reported in the range of 335–368 nm and high quantum yields. nih.gov
The study of this compound via fluorescence spectroscopy would involve measuring its emission spectrum after excitation at a wavelength corresponding to its absorption maximum. Key photophysical parameters determined from this analysis include the fluorescence quantum yield (Φ), which measures the efficiency of the emission process, and the Stokes shift, which is the difference in wavelength between the absorption and emission maxima. nih.gov These properties are highly sensitive to the molecular structure and the surrounding environment. For example, the nature of substituents on the triazole ring has been shown to dramatically influence emission properties. nih.gov Analysis of these parameters provides insight into the behavior of the molecule in its excited state and its potential applications as a fluorescent probe or material.
Table 3: Example Photophysical Data for Substituted 1,2,3-Triazoles
| Compound Type | Emission Range (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| 2-Aryl Substituted Triazoles | 335–368 | Up to 65% | nih.gov |
| N-unsubstituted Indolyl-Triazole | 429 | Weak | nih.gov |
Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of synthetic compounds. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a molecule's elemental formula. For this compound (C₃H₂N₄), the calculated exact mass of the neutral molecule is 94.0279. The protonated molecule, [M+H]⁺, would have a calculated m/z of 95.0357.
In practice, HRMS analysis involves ionizing the sample (e.g., via electrospray ionization, ESI) and measuring the m/z of the resulting molecular ion. The experimentally determined value is then compared to the calculated value for the expected formula. A close match between the found and required mass, often within a few parts per million (ppm), provides strong evidence for the compound's identity and elemental composition. frontiersin.orgnih.gov This technique is routinely used to confirm the successful synthesis of novel triazole derivatives. frontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The GC component separates the compound from any impurities, providing an assessment of its purity. researchgate.net
As the purified compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint.
For 1,2,3-triazoles, common fragmentation pathways include the loss of a molecule of nitrogen (N₂), which is a signature fragmentation for this class of compounds. rsc.org Other typical fragmentations involve the loss of neutral molecules such as hydrogen cyanide (HCN). rsc.org According to the "nitrogen rule," a compound with an even number of nitrogen atoms, such as this compound (four nitrogens), will have an even nominal molecular mass (94 Da). The fragmentation patterns observed in the mass spectrum provide valuable structural information that can be used to confirm the identity of the analyte. whitman.edu
X-ray Diffraction Analysis
X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. In the study of this compound and its derivatives, XRD methods are indispensable for elucidating the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. This information is crucial for understanding the compound's physical and chemical properties and for designing new materials with tailored functionalities.
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single crystal X-ray diffraction (SCXRD) is the gold standard for obtaining detailed and accurate molecular structures. This technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.
In a typical SCXRD experiment, a suitable single crystal is mounted on a goniometer and cooled to a low temperature, often around 100-120 K, to minimize thermal vibrations of the atoms. mdpi.com The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected. Sophisticated software is used to integrate the diffraction spots and solve the phase problem, ultimately leading to the final crystal structure. mdpi.com
The elucidated structure provides a wealth of information, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.
Intermolecular Interactions: Identification and characterization of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which play a critical role in the stability of the crystal structure.
For example, studies on substituted triazoles have detailed the planarity of the triazole ring and the dihedral angles between the ring and its substituents. researchgate.net Hirshfeld surface analysis, a tool often used in conjunction with SCXRD data, allows for the visualization and quantification of intermolecular contacts, providing a deeper understanding of the packing forces. journalskuwait.orgmdpi.com
Interactive Data Table: Crystallographic Data for a Representative 1,2,3-Triazole Derivative
| Parameter | Value |
| Empirical Formula | C₁₅H₁₂FN₃O |
| Formula Weight | 269.28 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6572 (5) |
| b (Å) | 7.3692 (8) |
| c (Å) | 15.5711 (15) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 648.78 (12) |
| Z | 2 |
Note: This data is for 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, a representative derivative, as specific data for this compound is not available. researchgate.net
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a finely ground powder sample containing a vast number of randomly oriented crystallites is used. The resulting diffraction pattern consists of a series of peaks (reflections) at specific angles, which are characteristic of the crystalline phases present in the sample.
The primary applications of PXRD in the context of this compound research include:
Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), the crystalline phases in a sample can be identified.
Purity Assessment: PXRD can be used to determine the purity of a synthesized batch of this compound, as the presence of impurities or different polymorphs will result in additional peaks in the diffraction pattern.
Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will exhibit distinct PXRD patterns. PXRD is a key tool for identifying and characterizing these different solid-state forms, which can have significantly different physical properties.
Monitoring Solid-State Reactions: PXRD can be used to follow the progress of solid-state reactions by observing the appearance of new diffraction peaks corresponding to the product phase and the disappearance of peaks from the reactant phases.
While a reference PXRD pattern for this compound is not publicly available, researchers would typically generate a theoretical pattern from single-crystal X-ray diffraction data if it were known. This calculated pattern would then serve as the benchmark for experimental samples. The positions and relative intensities of the diffraction peaks are dictated by the crystal structure, specifically the unit cell dimensions and the arrangement of atoms within it.
Interactive Data Table: Hypothetical Powder X-ray Diffraction Peaks for a Crystalline Organic Compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 100 |
| 15.5 | 5.71 | 45 |
| 20.8 | 4.27 | 80 |
| 25.1 | 3.55 | 60 |
| 30.5 | 2.93 | 30 |
Note: This table presents a hypothetical set of PXRD data to illustrate the typical format and information obtained. Specific experimental data for this compound is required for an actual analysis.
The combination of single crystal and powder X-ray diffraction techniques provides a comprehensive understanding of the solid-state structure of this compound, which is fundamental for its characterization and application in materials science and medicinal chemistry.
Computational Chemistry and Theoretical Studies of 1h 1,2,3 Triazole 4 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the theoretical investigation of molecular systems, including 1H-1,2,3-triazole-4-carbonitrile and its derivatives.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure.researchgate.net
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to determine the molecule's most stable geometric configuration (geometry optimization). These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. For instance, the central 1,2,3-triazole ring is typically found to be planar. nih.gov The electronic structure, including the distribution of electron density and molecular orbital energies, is also elucidated through DFT. researchgate.net
Frontier Molecular Orbital (FMO) Analysis.youtube.com
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For triazole derivatives, the HOMO-LUMO gap can be influenced by substituents on the triazole ring. researchgate.net For example, the introduction of different functional groups can alter the energy levels of the HOMO and LUMO, thereby tuning the molecule's electronic properties. nih.gov
Table 1: Frontier Molecular Orbital Energies for a Series of 1,2,3-Triazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Compound 1 | - | - | 4.64 |
| Compound 2 | - | - | 4.68 |
| Compound 3 | - | - | 4.28 |
| Compound 4 | - | - | 3.37 |
| Compound 5 | - | - | 4.60 |
| Compound 6 | - | - | 4.76 |
| Data sourced from a study on 1,2,3-triazole and chiral Schiff base hybrids. nih.gov |
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. researchgate.net It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugative interactions and charge transfer within the molecule. For this compound, NBO analysis can quantify the electron density on each atom, highlighting the electronegativity of the nitrogen atoms in the triazole ring and the electron-withdrawing nature of the nitrile group. This analysis helps in understanding the molecule's reactivity towards electrophiles and nucleophiles.
Electrostatic Surface Potential Analysis.researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other chemical species. nih.gov For this compound, the MEP surface would show regions of negative potential (red and yellow) and positive potential (blue). The nitrogen atoms of the triazole ring and the nitrile group are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the triazole ring would represent a region of positive potential, indicating a site for nucleophilic interaction.
Prediction of Spectroscopic Parameters (e.g., IR, NMR).researchgate.net
Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of infrared (IR) spectra can help in the assignment of experimentally observed vibrational frequencies to specific molecular motions. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Comparing these predicted spectra with experimental data serves as a powerful tool for structural confirmation. For instance, the characteristic signals for the triazole ring protons and carbons in the NMR spectra can be accurately predicted. nih.gov
Advanced Electronic and Optical Property Prediction
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption and emission spectra of molecules. nih.govrsc.org These calculations can provide insights into the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of electronic transitions. For this compound and its derivatives, TD-DFT can help in understanding their photophysical properties, which is crucial for applications in materials science, such as in the development of fluorescent probes or optical brightening agents. acs.org However, it is noted that the accuracy of TD-DFT results for 1,2,3-triazole based chromophores can be sensitive to the choice of functional and the inclusion of solvent effects, and therefore should be interpreted with some caution. rsc.org
Non-Linear Optical (NLO) Properties
While direct computational studies on the non-linear optical (NLO) properties of this compound are not extensively documented in existing literature, research on analogous 1,2,4-triazole (B32235) derivatives provides valuable insights into the potential NLO characteristics of this class of compounds. Computational investigations employing Density Functional Theory (DFT) are instrumental in predicting the electronic and optical behaviors that give rise to NLO phenomena.
For instance, studies on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide have been conducted to explore their optoelectronic behavior. These computational analyses are crucial for predicting properties such as non-covalent interactions, stability, magnetism, and nonlinear optical behavior. The insights gained from such studies on related triazole structures suggest that the 1,2,3-triazole core, particularly when functionalized with electron-withdrawing groups like a nitrile, could exhibit significant NLO properties. The delocalized π-electron system of the triazole ring is a key determinant of its potential for applications in optoelectronics.
Absorption and Emission Characteristics Simulation
The photophysical properties of 1,2,3-triazole derivatives have been a subject of significant theoretical investigation, with Time-Dependent Density Functional Theory (TD-DFT) serving as a primary tool for simulating absorption and emission spectra. While specific data for this compound is limited, studies on closely related regioisomers and analogs offer a strong predictive framework.
Research on model 1,2,3-triazole regioisomers highlights the challenges and intricacies of accurately predicting their photophysical features. irjweb.com These studies demonstrate that while TD-DFT can provide results that are in quantitative agreement with experimental data, the choice of functional and the inclusion of solvent effects are critical for achieving this accuracy. irjweb.com For example, the use of range-separated functionals with dispersion corrections, combined with a suitable solvent model, has been shown to successfully reproduce experimental trends. irjweb.com
Further insights can be drawn from investigations into fluorescent 2-aryl-1,2,3-triazole-4-carboxylic acids, which are structurally very similar to the nitrile derivative. mdpi.com The absorption and emission spectra of these compounds have been recorded in various solvents and analyzed with the support of TD-DFT calculations. mdpi.com These studies reveal that the photophysical properties are highly dependent on the environment, suggesting that this compound could also be a candidate for sensor applications. mdpi.com The experimental emission spectra of these related carboxylic acids show maxima in the range of 406–440 nm, with shifts observed in different solvents, a behavior that is mirrored in the theoretical calculations. mdpi.com The gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole is dominated by a π → π* transition around 206 nm. researchgate.net
Chemical Reactivity and Stability Indices Calculation
The chemical reactivity and stability of this compound can be elucidated through the calculation of various electronic parameters derived from Density Functional Theory (DFT). Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's electron-donating and accepting capabilities, respectively.
From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, including chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.gov These parameters offer a more nuanced understanding of the molecule's reactivity. For example, in a study of a 1,2,3-triazolyl ester of ketorolac, the HOMO-LUMO gap was found to be 0.144 Hartree, indicating a relatively high reactivity. nih.gov The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations, which visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov
Molecular Modeling and Simulations
Molecular Docking for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a 1,2,3-triazole derivative, might interact with a biological target, typically a protein.
While specific molecular docking studies focusing solely on this compound are not prevalent in the literature, numerous studies on related triazole compounds highlight the utility of this approach. For instance, derivatives of 1H-1,2,3-triazole-4-carboxamides have been investigated as potential inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism. nih.gov In these studies, molecular docking was employed to guide the structural optimization of the triazole-based ligands to enhance their binding affinity and inhibitory activity. nih.gov
Similarly, novel 1,2,3-triazole carbohydrate derivatives have been synthesized and their potential to bind to proteins of the COVID-19 virus was evaluated using molecular docking. irjweb.com The docking scores indicated that the interactions were driven by hydrogen bonds and other interactions with the active site residues of the viral proteins. irjweb.com In another study, 1,2,4-triazole derivatives were docked into the active site of the aromatase enzyme, a target for breast cancer therapy. ijcrcps.com The results revealed that the N4 of the triazole ring coordinated with the heme iron in the active site, providing a clear rationale for the observed inhibitory activity. ijcrcps.com These examples underscore the potential of this compound as a scaffold for designing ligands that can interact specifically with various biological targets.
Mechanistic Pathway Elucidation of Reactions
Computational chemistry plays a crucial role in elucidating the mechanistic pathways of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For reactions involving 1,2,3-triazoles, theoretical studies have shed light on their formation and subsequent transformations.
A notable example is the study of the Cornforth rearrangement of 1-aryl-4-formyl-1,2,3-triazoles, which are structurally very similar to this compound. mdpi.com This rearrangement involves a ring-degenerate equilibrium between the triazole and a diazoimine intermediate. mdpi.com The reaction of 1-aryl-4-formyl-1,2,3-triazoles with alkylamines proceeds through the formation of an imine, followed by the Cornforth rearrangement and subsequent hydrolysis to yield 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.com Computational studies can model the transition states and intermediates of such a process, providing a detailed understanding of the reaction mechanism and the factors that influence the equilibrium.
The synthesis of the 1,2,3-triazole ring itself, often achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne, has also been the subject of mechanistic investigations. A review of synthetic methods discusses various catalytic and non-catalytic approaches, with some articles proposing detailed reaction mechanisms. nih.gov For example, a possible mechanism for a temperature-mediated reaction involves a triazolyl-copper complex intermediate. nih.gov Understanding these fundamental reaction pathways is essential for the rational design of synthetic routes to new and functionalized 1,2,3-triazole derivatives, including this compound.
Coordination Chemistry and Metal Complexation of 1h 1,2,3 Triazole 4 Carbonitrile Derivatives
1H-1,2,3-Triazole-4-carbonitrile as a Ligand Framework
The 1H-1,2,3-triazole ring is a robust and highly tunable platform for designing ligands for metal complexation. tennessee.edu Its derivatives are integral to the synthesis of a wide array of coordination compounds, including discrete homoleptic complexes, coordination polymers, and extensive metal-organic frameworks (MOFs). tennessee.eduscispace.com The inherent electronic structure and the presence of multiple nitrogen atoms make the triazole moiety an excellent candidate for binding to various metal centers. uq.edu.au
Ligand Design and Synthesis for Metal Complexation
The synthetic accessibility of 1,4-disubstituted-1,2,3-triazoles, including those with a carbonitrile group at the 4-position, is a key factor in their widespread use in coordination chemistry. rsc.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," provides a highly efficient and regioselective route to these compounds, allowing for the facile incorporation of a wide variety of functional groups. rsc.orgnih.gov This synthetic ease enables the design of tailored ligands where steric and electronic properties can be systematically varied. uq.edu.au
Researchers have utilized this versatility to create complex ligand architectures. For instance, pincer-type P,N,N ligands that feature a central 1,2,3-triazole unit have been synthesized and used to prepare complexes with metals like palladium and nickel. wvu.edu The ability to introduce functional groups, such as the nitrile in this compound or other moieties like pyridyl or phenyl groups, allows for the creation of bidentate and polydentate ligands capable of forming stable chelate rings with metal ions. uq.edu.aursc.org The synthesis of such ligands is often straightforward, making them attractive alternatives to more traditional chelating ligands like 2,2'-bipyridine. uq.edu.au
Nitrogen Coordination Sites and Versatility
The 1,2,3-triazole ring offers multiple potential coordination sites, leading to a rich and varied coordination chemistry. The electronic structure of the ring features partial negative charges on the N2 and N3 atoms, making them the primary sites for metal coordination. uq.edu.au This allows 1,4-disubstituted triazoles to function as monodentate ligands, typically through the N3 atom, or as bridging ligands that link two metal centers via the N2 and N3 atoms. scispace.comrsc.org
The versatility of the triazole ligand extends beyond simple N-coordination. In certain systems, particularly with phenyl-substituted triazoles, the ligand can undergo cyclometalation, where a C-H bond on the phenyl ring is activated, leading to a C^N chelate. acs.org Furthermore, derivatives can be designed to coordinate through the C5 carbon of the triazole ring, forming N-heterocyclic carbene (NHC) complexes. acs.org This ability to engage in different binding modes (e.g., monodentate, bridging, cyclometalated) underscores the remarkable adaptability of the 1,2,3-triazole framework in coordination chemistry. scispace.comacs.org
Synthesis and Characterization of Transition Metal Complexes
Derivatives of this compound form stable complexes with a wide range of transition metals in various oxidation states. The nature of the resulting complex is influenced by the metal ion, the substituents on the triazole ligand, and the reaction conditions.
Complexes with Divalent Metals (e.g., Ni(II), Pd(II), Pt(II), Co(II), Cu(II), Cd(II))
A significant body of research exists on the complexation of 1,2,3-triazole derivatives with divalent transition metals.
Nickel(II) and Cobalt(II): A series of mixed-ligand complexes of Ni(II) and Co(II) with 1,2,3-triazole and thiocyanate (B1210189) have been synthesized. nih.gov Studies show that Co(II)-1,2,3-triazole complexes can be more potent antimicrobial agents than their Ni(II) counterparts. nih.gov Pincer-type triazole ligands have also been used to prepare four-coordinate, square planar Ni(II) complexes. wvu.edu Co(II) and Cu(II) complexes with benzotriazole (B28993) derivatives have been synthesized and characterized, showing promising antifungal activity. nih.gov
Palladium(II) and Platinum(II): The "click" methodology has been employed to create new 1-(aryl)-4-(2-pyridyl)-1,2,3-triazole ligands which react with palladium and platinum precursors to yield mononuclear cis-dichloro complexes. rsc.org In these complexes, the metal center binds in a bidentate fashion to the pyridyl nitrogen and one of the triazole nitrogens. rsc.org The metal-N(triazole) bond distances are often shorter than the metal-N(pyridine) distances. rsc.org Furthermore, bis-1,2,3-triazole ligands have been shown to self-assemble with palladium(II) ions to form intricate, cage-like structures. scite.ai
Copper(II) and Cadmium(II): Chelating mono- and bis-1,2,3-triazole ligands have been successfully used to prepare and structurally characterize various Cu(II) complexes. rsc.org While complexes of Cadmium(II) with the isomeric 1,2,4-triazole-3-thiol have been reported to form diverse polymeric structures with interesting luminescent properties acs.org, specific studies on Cd(II) complexes with 1,2,3-triazole-4-carbonitrile derivatives are less common. However, their formation is anticipated based on the coordination behavior observed with other divalent metals.
Table 1: Examples of Divalent Metal Complexes with 1,2,3-Triazole Derivatives
| Metal Ion | Ligand Type | Complex Type/Properties | Reference |
|---|---|---|---|
| Ni(II) | 1,2,3-Triazole/Thiocyanate | Mixed-ligand complex with antimicrobial activity. | nih.gov |
| Pd(II) | 1-(Aryl)-4-(2-pyridyl)-1,2,3-triazole | Mononuclear cis-dichloro complex. | rsc.org |
| Pt(II) | 1-(Aryl)-4-(2-pyridyl)-1,2,3-triazole | Mononuclear cis-dichloro complex. | rsc.org |
| Co(II) | 1,2,3-Triazole/Thiocyanate | Mixed-ligand complex with enhanced antimicrobial activity compared to Ni(II). | nih.gov |
| Cu(II) | Mono- and bis-1,2,3-triazole-substituted heterocycles | Chelated complexes, structurally characterized. | rsc.org |
Complexes with Trivalent Metals (e.g., Co(III), La(III), Ir(III))
The 1,2,3-triazole framework is also adept at coordinating with trivalent metal ions, leading to complexes with significant applications, particularly in materials science and medicine.
Cobalt(III): Stable, octahedral, low-spin Co(III) complexes are well-known in coordination chemistry. Although research has focused on Co(III) complexes with ligands like imidazole (B134444) as potential prodrugs nih.gov, and Co(II) complexes with triazoles are common nih.govtandfonline.com, specific reports on Co(III) complexes with 1,2,3-triazole derivatives are less frequent. The kinetic inertness of the d⁶ Co(III) center suggests that such complexes would be stable if formed.
Lanthanum(III): A lanthanum(III) complex with a 1,2,3-triazole derivative, specifically the sodium salt of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylate, has been synthesized and characterized. nih.govnih.gov The complex was formed with a 1:3 metal-to-ligand molar ratio. nih.gov Studies into such lanthanide complexes are driven by their potential applications in biosciences, as complexation can enhance the biological activity of the free organic ligand. nih.govnih.gov
Iridium(III): There is extensive research into Iridium(III) complexes featuring 1,2,3-triazole-based ligands due to their excellent photophysical properties. nih.gov Cationic Ir(III) complexes have been synthesized using phenyl-triazole derivatives as cyclometalating ligands. acs.org These complexes, often heteroleptic with ancillary ligands like bipyridine or isocyanide, are highly phosphorescent and are prime candidates for use as emitters in organic light-emitting diodes (OLEDs). acs.orgrsc.org The emission color and efficiency can be precisely tuned by modifying the substituents on the triazole ligand. acs.orgrsc.org
Structure-Property Relationships in Coordination Compounds
A key driver for the study of 1,2,3-triazole metal complexes is the strong correlation between their structure and their resulting chemical and physical properties. The ability to synthetically modify the ligand allows for the fine-tuning of the electronic, optical, and biological properties of the final coordination compound.
In the realm of materials science, Ir(III) complexes with 1-methyl-4-phenyl-1H-1,2,3-triazole ligands demonstrate how ligand choice dictates redox and emission characteristics. acs.org The triazole ligand influences the HOMO-LUMO gap, which in turn controls the energy of the emitted light, with high quantum yields being achievable. acs.org These structure-property relationships are crucial for designing efficient blue-emitting phosphors for OLEDs. rsc.orgacs.org
In a biological context, the complexation of 1,2,3-triazoles with metal ions can lead to a synergistic enhancement of activity. For example, coordinating Co(II) or Ni(II) with a simple 1,2,3-triazole ligand was shown to significantly improve its antifungal and antibacterial properties compared to the metal salt or the ligand alone. nih.gov The structure of the complex, including the metal center and the lipophilicity conferred by the ligand's substituents, plays a critical role in determining its biological efficacy. nih.gov Similarly, palladium(II) complexes with specific triazole-based ligands have shown higher cytotoxicity against cancer cells than the clinical drug cisplatin, demonstrating the potential for creating targeted metallodrugs. nih.gov
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The versatile coordination behavior of the 1,2,3-triazole nucleus, a derivative of this compound, makes it a valuable building block in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The nitrogen-rich heterocycle can coordinate to metal ions, while the functional groups at other positions of the triazole ring, particularly carboxylates derived from the nitrile group, act as linkers to form extended, multidimensional structures. cd-bioparticles.netuni-augsburg.de These materials are of significant interest due to their high porosity, large surface areas, and tunable structures, which are crucial for a variety of applications. researchgate.net
Triazole Polycarboxylic Acids as MOF Ligands
The conversion of the nitrile group in this compound to one or more carboxylic acid functionalities yields highly effective ligands for MOF synthesis. These triazole polycarboxylic acids serve as organic linkers, bridging metal centers to create robust frameworks.
A key example is the use of 1,2,3-triazole-4,5-dicarboxylic acid as a high-quality linker for MOFs. cd-bioparticles.net Another derivative, 5-[4-(4-carboxy-phenyl)- cd-bioparticles.netacs.orgiaea.orgtriazol-1-yl]-isophthalic acid (H3TAIP) , a tricarboxylic acid ligand, has been successfully used to synthesize a series of isostructural 3D lanthanide MOFs. rsc.org These frameworks are constructed from binuclear lanthanide metal clusters connected by the deprotonated H3TAIP ligand. rsc.org The synthesis of the H3TAIP ligand itself involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. rsc.org
Similarly, MOFs have been constructed using ligands like 3,5-bis-(triazol-1-yl)-benzoic acid (HL) and 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid (H2L) . colab.wsrsc.org The latter has been used to create two new lanthanide-based MOFs, which are isostructural and exhibit a complex 3D structure. rsc.org The use of mixed-ligand systems, for instance, combining a triazole-carboxylate with other dicarboxylic acids like 2-aminoterephthalic acid or succinic acid, allows for the synthesis of diverse structures, from 2D layers to complex 3D frameworks. colab.ws
| Ligand Name | Metal Ion(s) | Resulting Structure | Reference |
| 5-[4-(4-carboxy-phenyl)- cd-bioparticles.netacs.orgiaea.orgtriazol-1-yl]-isophthalic acid (H3TAIP) | Lanthanides (e.g., Tb) | 3D Framework | rsc.org |
| 3,5-bis-(triazol-1-yl)-benzoic acid (HL) | Cadmium (Cd) | 2D Layer & 3D Framework | colab.ws |
| 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid (H2L) | Lanthanides (Sm, Tb) | 3D Framework | rsc.org |
| 3,5-bis(4′-carboxyl-phenyl)-1,2,4-triazole (H2L) | Mn(II), Zn(II), Cd(II), Cu(II) | 2D Layer & 1D Chains | rsc.org |
| 1,2,4-triazol-4-yl-acetic acid | Copper (Cu) | 2D Layer & 3D Network | acs.org |
Design and Synthesis of Porous Coordination Materials
The design and synthesis of porous coordination materials based on 1,2,3-triazole derivatives often employ solvothermal or hydrothermal methods. rsc.orgrsc.org In these processes, the metal salts and the triazole-based organic ligands are dissolved in a solvent and heated in a sealed vessel, leading to the crystallization of the MOF or coordination polymer.
The structure of the final material can be influenced by several factors, including the specific triazole ligand and metal ion used, the reaction temperature, and the presence of co-ligands or modulating agents. rsc.orgrsc.org For example, the replacement of the 4,4′-bipyridine pillar ligand in the well-known MOF-508 with a custom-designed triazole-based ligand, 4,4′-(2H-1,2,3-triazole-2,4-diyl)dipyridine, resulted in a porous metal–triazolate framework with significantly enhanced CO2 uptake. rsc.org
The synthesis of coordination polymers with mixed ligands, such as oxalic acid and 3-amino-1,2,4-triazole, has also been explored. iaea.org The integration of different functional groups, like the amine group, within the framework can enhance specific properties such as carbon dioxide adsorption. iaea.org The choice of metal is also critical; for instance, reacting 3,5-bis(4′-carboxyl-phenyl)-1,2,4-triazole with different transition metals like Mn(II), Zn(II), Cd(II), and Cu(II) under hydrothermal conditions yielded a variety of structures, including 2D layers and 1D chains. rsc.org
Applications of Metal Complexes and MOFs
The unique structural and electronic properties of metal complexes and MOFs derived from this compound derivatives make them suitable for a range of applications, particularly in catalysis and chemical sensing. uni-augsburg.dezenodo.org The combination of metal nodes and functional organic linkers creates active sites that can participate in chemical reactions or interact selectively with specific analytes. acs.orgnih.gov
Catalytic Applications
MOFs based on 1,2,3-triazole ligands have demonstrated significant potential as heterogeneous catalysts. Their high surface area and porous nature allow for efficient interaction between substrates and the catalytic sites within the framework. acs.org The 1,2,3-triazole ring itself can act as a metal-chelating moiety and a hydrogen bond donor, which can be leveraged in catalyst design. rsc.org
A notable application is in the chemical fixation of carbon dioxide. A highly porous MOF constructed from an octacarboxylate ligand containing triazole groups and Cu(II) ions serves as an excellent catalyst for the cycloaddition of CO2 with small epoxides. acs.org This MOF exhibits high efficiency and size-dependent selectivity, where smaller substrates can readily enter the pores for catalytic conversion while larger ones are excluded. acs.org
Furthermore, palladium complexes immobilized on supports modified with 1,2,3-triazole linkers have been developed as efficient and recyclable catalysts for carbon-carbon bond formation reactions, such as the Suzuki cross-coupling. rsc.org The triazole moiety in these systems plays a dual role as a strong linker and a ligand that stabilizes the palladium species. rsc.org The versatility of 1,2,3-triazoles extends to their use in supporting catalysts for various organic transformations, highlighting their importance in developing advanced catalytic systems. zenodo.orgnih.gov
Sensing Applications (e.g., Metal Ion Sensors)
Luminescent metal-organic frameworks (LMOFs) are a class of materials that have shown great promise for chemical sensing. Those constructed from 1,2,3-triazole-based ligands are particularly effective for detecting metal ions and other pollutants. colab.wsresearchgate.net The sensing mechanism often relies on a change in the fluorescence of the LMOF upon interaction with the target analyte, such as fluorescence quenching or enhancement. researchgate.netresearchgate.net
For example, a terbium-based MOF synthesized with the H3TAIP tricarboxylic acid ligand exhibits characteristic luminescent emission that can be selectively quenched by Fe3+ ions. rsc.org This allows for the highly selective detection of ferric ions in solution. rsc.org Similarly, cadmium-based MOFs constructed from 3,5-bis-(triazol-1-yl)-benzoic acid have been shown to selectively detect different metal ions. colab.ws One such framework can detect Cu2+ with a limit of detection (LOD) of 1.97 μM, while another can detect Fe3+ with an LOD of 1.99 μM. colab.ws These materials also show sensing capabilities for anions like MnO4− and even biomolecules such as arginine and tryptophan. colab.ws
Chalcone-tethered 1,2,3-triazole derivatives have also been developed as fluorescent probes for metal ions like Co(II) and Cu(II), with detection limits in the micromolar range. nih.gov The design of these sensors often involves a host-guest interaction, where the nitrogen-rich triazole ring facilitates the recognition process, leading to a detectable change in the photophysical properties of the molecule. nih.govnih.gov
| MOF/Complex | Target Analyte | Limit of Detection (LOD) | Reference |
| [Cd(L)(Ata)(H2O)]·H2O | Cu2+ | 1.97 μM | colab.ws |
| [Cd(L)(Ata)(H2O)]·H2O | MnO4− | 1.12 μM | colab.ws |
| [Cd(L)(Ata)(H2O)]·H2O | Arginine | 5.40 μM | colab.ws |
| [Cd2(L)2(Bda)(NO3−)H2O]·2H2O | Fe3+ | 1.99 μM | colab.ws |
| [Cd2(L)2(Bda)(NO3−)H2O]·2H2O | Tryptophan | 5.72 μM | colab.ws |
| Chalcone-1,2,3-triazole hybrid (para-substituted) | Cu(II) | 1.17 μM | nih.gov |
| Chalcone-1,2,3-triazole hybrid (para-substituted) | Co(II) | 1.81 μM | nih.gov |
| Tb-MOF with H3TAIP ligand | Fe3+ | Not specified | rsc.org |
Information regarding "this compound" and its applications in materials science is not available in the provided search results.
Following a comprehensive search for literature and data pertaining to the specific applications of the chemical compound This compound in materials science, it has been determined that there is no specific information available that directly links this compound to the outlined topics of polymer chemistry, macromolecular architectures, and functional coatings.
The search results extensively cover the applications of the broader class of 1,2,3-triazole derivatives . These compounds are widely recognized for their utility in various fields of materials science, largely due to the versatile nature of the triazole ring, which is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comrsc.orgfrontiersin.orgrsc.org
The available information details the use of various 1,2,3-triazole-containing molecules in:
Polymer Chemistry: The 1,2,3-triazole moiety is a key building block in the synthesis of a variety of polymers, including sequence-defined polymers. mdpi.comrsc.orgresearchgate.net
Dendrimer Design: The efficient nature of click chemistry makes the 1,2,3-triazole linkage a popular choice for constructing complex, highly branched dendritic structures.
Anti-Corrosive Coatings: Numerous studies highlight the effectiveness of 1,2,3-triazole derivatives as corrosion inhibitors for various metals, where they form protective films on the material's surface. nih.govmdpi.comrsc.org
Anti-Microbial and Anti-Fouling Surfaces: The inherent biological activity of the triazole ring has led to its incorporation into surfaces to prevent the growth of microbes and biofouling. beilstein-journals.orgnih.gov
Self-Healing and Hybrid Materials: The properties of the triazole ring are leveraged in the development of smart materials, including self-healing polymers and hybrid nanocomposites. rsc.org
However, none of the retrieved sources explicitly mention or detail the use of This compound as a precursor, monomer, or functional component in the synthesis or design of the materials for the applications specified in the requested outline. The research focuses on other alkyne and azide (B81097) precursors for creating the functional triazole-based materials.
Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline and focuses solely on the chemical compound This compound . To do so would require making unsubstantiated connections between the general properties of the triazole class and this specific, un-cited compound in this context.
Applications of 1h 1,2,3 Triazole 4 Carbonitrile in Materials Science
Optical Materials and Sensors
Development of Fluorescent Triazole Derivatives
The synthesis of novel fluorescent materials is a significant area of research, with applications ranging from bio-imaging to optoelectronic devices. Derivatives of 1,2,3-triazole are at the forefront of this research due to their high quantum yields, stability, and the synthetic accessibility offered by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". frontiersin.org This method allows for the modular assembly of complex fluorescent molecules from non-fluorescent precursors. frontiersin.org
Several classes of fluorescent derivatives based on the 1,2,3-triazole core have been developed:
N2-Indolyl-1,2,3-triazoles (NITs): These compounds are a new class of blue-light-emitting fluorophores. nih.govnih.gov Synthesized through the coupling of indoles with triazole derivatives, NITs exhibit emission maxima (λmax) in the range of 420–480 nm with Stokes shifts between 89–143 nm. nih.govnih.gov The fluorescence activity is influenced by the co-planarity between the indole (B1671886) and triazole rings, which can be tuned by the substitution pattern. nih.gov
4,5-Bis(arylethynyl)-1,2,3-triazoles: These push-pull chromophores are synthesized via a Cu-catalyzed 1,3-dipolar cycloaddition followed by Sonogashira cross-coupling. nih.gov They are highly fluorescent, with large Stokes shifts exceeding 150 nm, and their optical properties can be readily adjusted by altering the substituents on the aryl rings. nih.gov
Aurone-Derived 1,2,3-Triazoles (ATs): These derivatives incorporate a 1,2,3-triazole into the backbone of aurones, which are natural flavonoid pigments. researchgate.netresearchgate.net A notable feature of these compounds is their increased fluorescence in polar protic environments, making them suitable for use as live-cell probes. researchgate.netresearchgate.net They exhibit large Stokes shifts, for instance, 118.3 ± 1.01 nm in phosphate-buffered saline. researchgate.net
Coumarin-Substituted Triazoles: The conversion of an ethynyl-coumarin to a triazole derivative via a copper-catalyzed reaction leads to a significant enhancement in fluorescence. researchgate.net This modification results in increased quantum yields (from 1.2 to 9-fold) and a bathochromic (red) shift in the emission wavelength of up to 23 nm. researchgate.net
Table 1: Photophysical Properties of Selected Fluorescent 1,2,3-Triazole Derivatives
| Derivative Class | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Key Features |
| N2-Indolyl-1,2,3-triazoles (NITs) nih.govnih.gov | ~328 nm | 420–480 nm | 89–143 nm | Blue-light emitters. |
| 4,5-Bis(arylethynyl)-1,2,3-triazoles nih.gov | 350-600 nm | Varies | >150 nm | Tunable properties, large Stokes shift. |
| Aurone-Derived Triazoles (ATs) researchgate.net | Not specified | Not specified | ~118 nm | Increased fluorescence in protic media. |
| Coumarin-Substituted Triazoles researchgate.net | Not specified | Varies | Up to 23 nm shift | Increased quantum yield upon triazole formation. |
Chemosensors for Specific Analytes
Anion Sensing:
Fluoride (B91410) (F⁻) and Acetate (B1210297) (AcO⁻) Ions: Simple 1,4-diaryl-1,2,3-triazole derivatives containing a phenol (B47542) group have been developed as "turn-on" fluorescent sensors for anions. frontiersin.orgnih.gov These sensors show a strong response to fluoride ions, and also to acetate ions, through a mechanism involving hydrogen bonding with the phenolic -OH and amide N-H groups, followed by deprotonation. frontiersin.orgnih.gov The interaction leads to a visible color change and a significant increase in fluorescence intensity. frontiersin.org A fluorescent calix frontiersin.orgtriazole has also been shown to selectively recognize fluoride ions through fluorescence quenching. rsc.org
Cation Sensing:
Mercury Ions (Hg²⁺): A notable example is a chemosensor created by linking a 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid to a rhodamine B moiety. rsc.org This sensor, which is initially colorless and non-fluorescent, exhibits a dramatic 4000-fold increase in fluorescence and a color change to pink specifically upon binding with Hg²⁺ ions. rsc.org The sensing mechanism involves the Hg²⁺-induced ring-opening of the rhodamine B spirolactam. rsc.org
Other Metal Ions (Fe³⁺, Pb²⁺, Cu²⁺, Pt²⁺): Triazole-based chemosensors have been designed for the selective detection of a range of other metal ions. For instance, rhodamine-based triazole derivatives have been shown to selectively detect Fe³⁺. researchgate.net Chalcone-based 1,2,3-triazole sensors have been developed for the simultaneous detection of Pb(II) and Cu(II) ions. rsc.org Furthermore, a rhodamine triazole-based fluorescent chemosensor has been created for the selective detection of platinum ions (Pt²⁺) in aqueous solutions. nih.gov
Table 2: Examples of 1,2,3-Triazole-Based Chemosensors
| Target Analyte(s) | Sensor Type | Sensing Mechanism | Observable Change |
| Fluoride (F⁻), Acetate (AcO⁻) frontiersin.orgnih.gov | Fluorescent, Colorimetric | Hydrogen bonding and deprotonation | "Turn-on" fluorescence, color change |
| Mercury (Hg²⁺) rsc.org | Fluorescent, Colorimetric | Spirolactam ring-opening | ~4000-fold fluorescence increase, turns pink |
| Iron (Fe³⁺) researchgate.net | Fluorescent | Complex formation | Fluorescence quenching or enhancement |
| Lead (Pb²⁺), Copper (Cu²⁺) rsc.org | UV-Vis | Complex formation | Change in UV-Vis absorption spectrum |
| Platinum (Pt²⁺) nih.gov | Fluorescent | Complex formation | High selectivity and sensitivity in water |
Role in Photographic Materials and Photostabilizers
Beyond their use in advanced optical sensors, derivatives of 1H-1,2,3-triazole have established industrial applications in photographic materials and as photostabilizers. nih.gov
In photographic materials , triazole compounds can function as antifoggants or stabilizers in photographic emulsions. They adsorb to the surface of silver halide crystals, helping to control the photographic process and prevent the formation of "fog," which is the unwanted development of unexposed silver halide grains. This leads to clearer images with better contrast.
As photostabilizers , triazole derivatives, particularly those based on the related benzotriazole (B28993) structure, are well-known UV absorbers. nih.gov They are incorporated into various materials, including polymers and coatings, to protect them from the degrading effects of ultraviolet radiation. The mechanism of action involves the efficient absorption of harmful UV light and the subsequent dissipation of the energy through harmless thermal processes, thus preventing the photo-oxidation and degradation of the material. nih.gov The inherent stability of the 1,2,3-triazole ring contributes to its effectiveness in these applications. frontiersin.org
1h 1,2,3 Triazole 4 Carbonitrile As a Privileged Scaffold in Advanced Chemical Research
The 1H-1,2,3-triazole-4-carbonitrile moiety is emerging as a significant structural unit in the landscape of chemical research, particularly in the design and synthesis of functional molecules. This heterocyclic scaffold, characterized by a five-membered ring containing three adjacent nitrogen atoms and a nitrile group at the 4-position, offers a unique combination of chemical stability, electronic properties, and synthetic accessibility. Its utility spans from the creation of new therapeutic agents to the development of sophisticated tools for chemical biology. The rigidity of the triazole ring, coupled with the specific interactions facilitated by its nitrogen atoms and the electron-withdrawing nature of the carbonitrile group, makes it a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one biological target, thereby increasing the potential for drug discovery and development.
Q & A
Q. What are the standard synthetic protocols for preparing 1H-1,2,3-triazole-4-carbonitrile derivatives?
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method. For example, 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile is synthesized by reacting 5-azido-1H-pyrazole-4-carbonitrile with ethynylbenzene in a THF/water mixture (1:1) at 50°C for 16 hours, using CuSO₄ and sodium ascorbate as catalysts. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) yields the product in 66% . Substituent variations (e.g., isopropyl groups) require adjusted solvent gradients (e.g., 0–50% ethyl acetate) for optimal separation .
Q. How are NMR and IR spectroscopy used to characterize this compound derivatives?
- ¹H NMR : Key signals include aromatic protons (δ 7.2–9.2 ppm) and nitrile-adjacent protons (e.g., δ 14.28 ppm for pyrazole NH in DMSO-d₆) . Substituents like isopropyl groups show distinct septet patterns (δ 4.57 ppm) .
- ¹³C NMR : Nitrile carbons appear at δ 112–119 ppm, while triazole carbons range from δ 138–147 ppm .
- IR : Strong nitrile stretches (~2230 cm⁻¹) and triazole C–N vibrations (~1550 cm⁻¹) confirm core structural features .
Q. What purification methods are effective for isolating triazole-carbonitrile hybrids?
Dry-load flash chromatography using silica gel and gradients of cyclohexane/ethyl acetate (e.g., 0–100% ethyl acetate over 20 column volumes) achieves high purity (>90% yield in some cases). Celite-assisted solvent evaporation minimizes product loss during dry loading .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in triazole-carbonitrile structures?
Single-crystal X-ray diffraction with programs like SHELXL refines bond lengths and angles, confirming regioselectivity in triazole formation. For example, monoclinic crystals (space group P2₁/n) of analogous thiazole-carbonitriles reveal intermolecular C–H⋯N hydrogen bonding and π-stacking, which guide packing analysis . WinGX/ORTEP software visualizes anisotropic displacement parameters and validates molecular geometry .
Q. How do substituents influence reactivity and physical properties of triazole-carbonitriles?
- Electron-withdrawing groups (e.g., nitro, nitrile) increase thermal stability (e.g., mp 204°C for 5-nitro derivatives) .
- Bulky substituents (e.g., isopropyl) reduce crystallization efficiency but enhance solubility in chloroform, as seen in δ 1.59 ppm (CH₃) splits in ¹H NMR .
- Aryl groups (e.g., phenyl) improve π-stacking interactions, critical for biological activity (e.g., serotonin receptor binding) .
Q. What computational methods predict biological activity of triazole-carbonitriles?
Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to targets like the serotonin transporter (SERT). For example, selanyl-substituted derivatives exhibit superior SERT binding compared to fluoxetine, with docking scores correlating to in vitro antioxidant assays .
Q. How to address contradictions in spectroscopic data across reaction conditions?
Solvent-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃) and temperature variations during MS analysis (e.g., 60°C vs. 220°C) can alter peak intensities and fragmentation patterns. Cross-referencing HRMS (e.g., [M]+ Calcd 236.0805 vs. Found 236.0807) and 2D NMR (e.g., HSQC) resolves ambiguities .
Q. What strategies optimize regioselectivity in triazole-carbonitrile synthesis?
- Copper(I) catalysis favors 1,4-disubstituted triazoles, while Ru-based catalysts yield 1,5-isomers (not discussed in evidence but inferred from CuAAC dominance).
- Microwave-assisted synthesis reduces reaction times (e.g., 2 hours vs. 24 hours for nitro derivatives) but requires careful thermal control to prevent decomposition .
Methodological Recommendations
- Synthetic Design : Prioritize CuAAC for scalability and regioselectivity. Adjust equivalents of alkynes (1.3 equiv) and catalysts (0.2 equiv CuSO₄) to minimize byproducts .
- Crystallization : Use slow evaporation in ethyl acetate/cyclohexane mixtures to obtain diffraction-quality crystals .
- Data Validation : Cross-check NMR assignments with DEPT-135 and COSY spectra, particularly for overlapping aromatic signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
